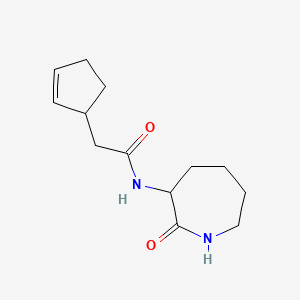
2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide involves the inhibition of the NF-κB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and by inhibiting it, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, and it may also have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide for lab experiments is its specificity. This compound has been found to have a high degree of specificity for the NF-κB signaling pathway, which makes it an ideal tool for studying this pathway. However, one of the limitations of this compound is its stability. It is prone to degradation over time, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of cyclopentadiene, which is then reacted with maleic anhydride to form the Diels-Alder adduct. This adduct is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the final product.
Scientific Research Applications
2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide has been found to have various applications in scientific research. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation in the body.
properties
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2-oxoazepan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(9-10-5-1-2-6-10)15-11-7-3-4-8-14-13(11)17/h1,5,10-11H,2-4,6-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZMFVUJNYJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


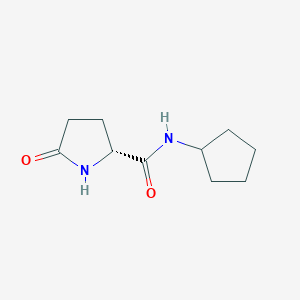
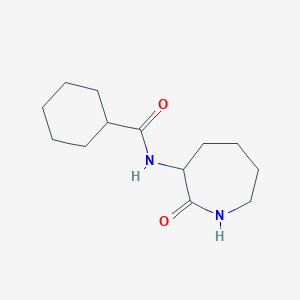


![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)


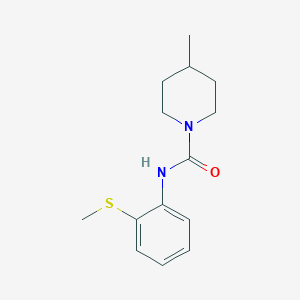
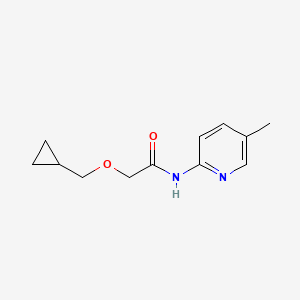
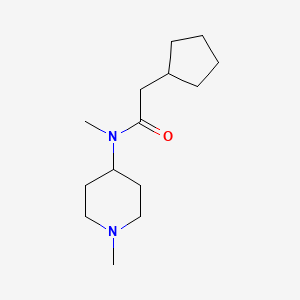
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)